molecular formula C16H10F2KN3O4S B13559788 potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate

potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate

Cat. No.: B13559788
M. Wt: 417.4 g/mol
InChI Key: BZKRDSOLIOXYLO-UHFFFAOYSA-M
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Description

Potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate is a complex organic compound with a molecular formula of C16H10F2KN3O4S . This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and fluorinated phenyl and benzoate moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyrazole ring, followed by the introduction of the sulfonamide group and the fluorinated phenyl and benzoate moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. .

Scientific Research Applications

Potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Properties

Molecular Formula

C16H10F2KN3O4S

Molecular Weight

417.4 g/mol

IUPAC Name

potassium;5-fluoro-2-[[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylamino]benzoate

InChI

InChI=1S/C16H11F2N3O4S.K/c17-10-5-6-14(12(7-10)16(22)23)20-26(24,25)11-8-19-21(9-11)15-4-2-1-3-13(15)18;/h1-9,20H,(H,22,23);/q;+1/p-1

InChI Key

BZKRDSOLIOXYLO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)[O-])F.[K+]

Origin of Product

United States

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